molecular formula C17H23N3O B10884805 [4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](pyridin-3-yl)methanone

[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](pyridin-3-yl)methanone

Cat. No.: B10884805
M. Wt: 285.4 g/mol
InChI Key: KISXIQGSPYFEQR-UHFFFAOYSA-N
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Description

4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone: is a complex organic compound that features a piperazine ring substituted with a cyclohexenylmethyl group and a pyridinylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common route includes the alkylation of piperazine with cyclohex-3-en-1-ylmethyl halide, followed by the acylation of the resulting intermediate with pyridin-3-ylmethanone chloride. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl group, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinylmethanone moiety, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing the carbonyl group.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Epoxides, ketones.

    Reduction: Alcohols.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its ability to bind to specific receptors makes it valuable in drug discovery and development.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the pyridinylmethanone group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone
  • 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone
  • 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylethanone

Uniqueness: The unique combination of the cyclohexenylmethyl group and the pyridinylmethanone group in 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone provides distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

[4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C17H23N3O/c21-17(16-7-4-8-18-13-16)20-11-9-19(10-12-20)14-15-5-2-1-3-6-15/h1-2,4,7-8,13,15H,3,5-6,9-12,14H2

InChI Key

KISXIQGSPYFEQR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3

Origin of Product

United States

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